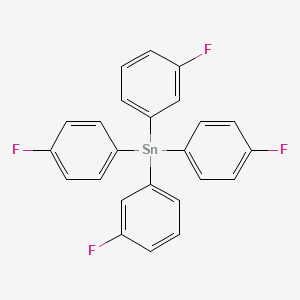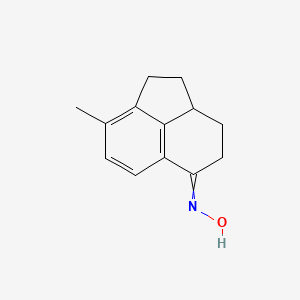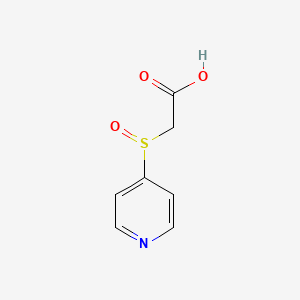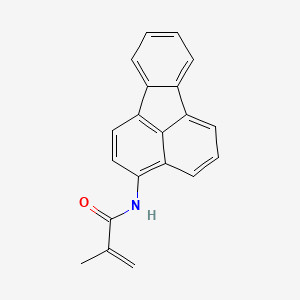
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- is a complex organic compound that features a thiophene ring substituted with carboxylic acid groups and dimethoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- typically involves the chlorination of adipic acid using thionyl chloride, followed by further reactions to introduce the dimethoxyphenyl groups . The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to isolate the final product. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carboxylic acids to alcohols or other reduced forms.
Substitution: Common in aromatic compounds, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and eliciting desired responses. For instance, its aromatic and carboxylic groups can form hydrogen bonds and π-π interactions, influencing its activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Thiophenedicarboxylic acid: Lacks the dimethoxyphenyl groups, making it less complex but still useful in various applications.
2,5-Dimethylthiophene: Features methyl groups instead of carboxylic acids, altering its reactivity and applications.
Thiophene-2,5-dicarbonitrile: Contains nitrile groups, providing different chemical properties and uses.
Uniqueness
2,5-Thiophenedicarboxylic acid, 3,4-bis(3,4-dimethoxyphenyl)- stands out due to its combination of thiophene and dimethoxyphenyl groups, which confer unique electronic and steric properties. This makes it particularly valuable in designing materials with specific optical and electronic characteristics .
Propiedades
Número CAS |
62497-29-4 |
|---|---|
Fórmula molecular |
C22H20O8S |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
3,4-bis(3,4-dimethoxyphenyl)thiophene-2,5-dicarboxylic acid |
InChI |
InChI=1S/C22H20O8S/c1-27-13-7-5-11(9-15(13)29-3)17-18(20(22(25)26)31-19(17)21(23)24)12-6-8-14(28-2)16(10-12)30-4/h5-10H,1-4H3,(H,23,24)(H,25,26) |
Clave InChI |
LODPTRHTJLNRFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(SC(=C2C3=CC(=C(C=C3)OC)OC)C(=O)O)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)

![Ethyl 2-[(2,6-dichloropyridin-3-yl)oxy]-3-methylbut-2-enoate](/img/structure/B14512187.png)

![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![12H-Benzo[a]phenothiazine, 10-methyl-](/img/structure/B14512216.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)

![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)

